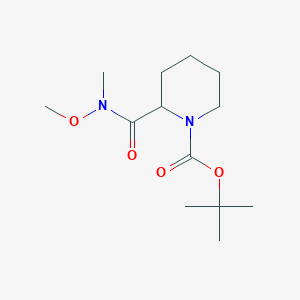

![molecular formula C14H13BrN2O2S B2934385 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-58-1](/img/structure/B2934385.png)

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole derivatives are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . They are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . Another method involves the bromination of benzo[c][1,2,5]thiadiazole .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives was studied using X-ray diffraction analysis and ab initio calculations . The structure of these compounds is influenced by the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core .

Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .

Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is likely related to its electron-deficient nature. The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used in photocatalytic applications , suggesting that they may interact with light-dependent biochemical pathways.

Result of Action

The result of the compound’s action is likely dependent on its application. For instance, in the context of photovoltaics or fluorescent sensors, the compound’s electron-deficient nature and intramolecular charge transfer mechanism could result in unique photophysical properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s photophysical properties could be influenced by light conditions in its environment . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide in lab experiments is its potent anticancer properties. It has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires the use of various reagents and multiple reaction steps.

Future Directions

There are several future directions for the research and development of 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide. One of the main directions is the further investigation of its potential applications as an anticancer drug. It has also been suggested that this compound may have potential applications in the treatment of other diseases, such as inflammation, viral infections, and diabetes. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the condensation reaction of 4-bromobenzaldehyde with 2-amino-4-methylbenzenesulfonamide followed by cyclization with phosphorus oxychloride. The final product is obtained by oxidation with hydrogen peroxide.

Scientific Research Applications

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer properties and has been used as a lead compound for the development of new anticancer drugs. It has also been studied for its potential use as an anti-inflammatory agent, antiviral agent, and anti-diabetic agent.

properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-16-13-4-2-3-5-14(13)17(20(16,18)19)10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRISEOYTCLGTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)

![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)

![7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2934322.png)

![2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2934323.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)